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Compound of Interest

Compound Name: Piperidine-1-carboximidamide

Cat. No.: B1295648 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-

defined spatial orientations make it an ideal building block for engaging with biological targets.

When functionalized to piperidine-1-carboximidamide and its broader carboxamide

derivatives, this scaffold unlocks a vast chemical space with diverse therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis, biological activities,

and therapeutic potential of piperidine-1-carboximidamide and related structures, offering

valuable insights for drug discovery and development.

Therapeutic Applications: A Scaffold of Broad
Potential
The piperidine-1-carboximidamide core and its carboxamide analogues have been

successfully employed in the development of potent and selective modulators for a range of

biological targets. These include enzyme inhibitors, receptor antagonists, and antimicrobial

agents, demonstrating the scaffold's remarkable versatility.
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A significant breakthrough in antimalarial drug discovery has been the identification of

piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium

falciparum 20S proteasome (Pf20Sβ5).[1][2] Unlike human proteasomes, the parasite's

proteasome has unique structural features that can be exploited for selective targeting.

Compounds such as SW042 have demonstrated sub-micromolar activity against both drug-

sensitive and multidrug-resistant strains of P. falciparum.[3][4] These inhibitors bind to a novel,

unexplored pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic

threonine, which accounts for their high selectivity.[1][4]

Table 1: In Vitro Antimalarial Activity of Piperidine Carboxamide Derivatives

Compoun
d

P.
falciparu
m 3D7
EC50
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Referenc
e

SW042 0.14 - 0.19 0.14 - 0.19 ~0.5

No

significant

inhibition

No
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observed

[2][3]

(S)-SW042 ~0.15 ~0.15 ~0.4
Not

specified

Not

specified
[2]

SW858 ~0.05
Not

specified

Not

specified

Not

specified

Not

specified
[2]

SW923 ~0.03
Not

specified

Not

specified

Not

specified

Not

specified
[2]

Epoxomici

n*
0.0068 0.0104

Not

specified
Potent

Not

specified
[5]

Note: Epoxomicin is a known proteasome inhibitor included for comparison.
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Piperidine carboxamides have emerged as a promising class of antagonists for the Transient

Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in pain

pathways.[6][7] By blocking TRPV1, these compounds can effectively reduce pain perception.

Furthermore, derivatives of this scaffold have been identified as potent, noncovalent agonists of

the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain

and inflammation.[8][9] These modulators bind to a hydrophobic site at the interface of

transmembrane segments, offering a novel mechanism for regulating channel activity.[9]

Table 2: Activity of Piperidine Carboxamides as TRPV1 Antagonists

Compound
hTRPV1 Binding
IC50 (nM)

Functional Activity
IC50 (nM)

Reference

Benzoxazinone Amide

Derivative
65 5 [7][10]

Enzyme Inhibitors for Neurological Disorders
The piperidine carboxamide scaffold has been successfully utilized to develop inhibitors of key

enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and

Monoacylglycerol Lipase (MAGL).[11][12] Inhibition of these enzymes increases the levels of

endogenous cannabinoids, which has therapeutic potential for a variety of neurological and

psychiatric disorders. Both selective and dual inhibitors have been developed from this

chemical series.[11][13] Additionally, N-benzylpiperidine carboxamide derivatives have shown

promise as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[14]

Table 3: FAAH and MAGL Inhibition by Piperidine Carboxamide Derivatives
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Compound
FAAH IC50
(nM)

MAGL IC50
(nM)

Selectivity Reference

JZL195

(piperazine

carbamate)

2 4 Dual [13][15]

PF750

(piperidine

carboxamide)

16.2 >10,000 FAAH selective [16]

Serotonin 5-HT2C Receptor Positive Allosteric
Modulators
In the realm of receptor modulation, 4-phenylpiperidine-2-carboxamide analogues have been

identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[17][18] By

potentiating the effect of the endogenous ligand serotonin, these PAMs offer a novel

therapeutic strategy for conditions such as obesity and substance use disorders, where 5-

HT2C receptor signaling is implicated.[14][18]

Table 4: Activity of 4-Phenylpiperidine-2-carboxamide Analogues as 5-HT2C PAMs

Compound
5-HT EC50 Fold
Shift

% Max Response
(vs. 5-HT)

Reference

Compound 12

(CTW0415)
2.5 115 [17][18]

Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by piperidine-1-carboximidamide-based

compounds is crucial for rational drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

3. Identification of potent and reversible piperidine carboxamides that are species-selective
orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

4. Identification of potent and reversible piperidine carboxamides that are species-selective
orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory
strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]

6. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory
Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide
hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Characterization of tunable piperidine and piperazine carbamates as inhibitors of
endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

14. Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as
Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1295648?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/HT2C-receptor-signaling-pathways-The-5-HT2CR-is-coupled-to-PLC-in-neurons-and-choroid_fig6_261540824
https://www.benchchem.com/pdf/Comparative_In_Vitro_Efficacy_of_Novel_4_Piperidinecarboxamide_Derivatives_as_Antimalarial_Agents.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11531662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11531662/
https://pubmed.ncbi.nlm.nih.gov/39084225/
https://pubmed.ncbi.nlm.nih.gov/39084225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569964/
https://pubmed.ncbi.nlm.nih.gov/18662879/
https://pubmed.ncbi.nlm.nih.gov/18662879/
https://www.ncbi.nlm.nih.gov/books/NBK5260/
https://www.ncbi.nlm.nih.gov/books/NBK5260/
https://www.researchgate.net/figure/TRPV1-regulation-by-intracellular-signaling-pathways_fig2_40728938
https://www.researchgate.net/figure/General-outline-of-TRPV1-channels-role-in-signaling-pathways-that-regulate-vascular-and_fig1_333428920
https://www.researchgate.net/publication/23133488_Discovery_of_piperidine_carboxamide_TRPV1_antagonists
https://www.researchgate.net/figure/Illustrating-the-ascending-nociceptive-pathway-TRPV1-transient-receptor-potential_fig3_381808511
https://pubmed.ncbi.nlm.nih.gov/25282655/
https://pubmed.ncbi.nlm.nih.gov/25282655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6533912/
https://www.researchgate.net/publication/41138205_Characterization_of_Tunable_Piperidine_and_Piperazine_Carbamates_as_Inhibitors_of_Endocannabinoid_Hydrolases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of
piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

17. Khan Academy [khanacademy.org]

18. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C
Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Versatility of Piperidine-1-Carboximidamide: A
Scaffold for Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295648#piperidine-1-carboximidamide-as-a-
scaffold-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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